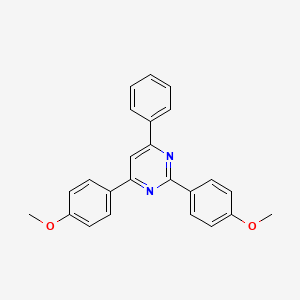

2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-bis(4-methoxyphenyl)-6-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2/c1-27-20-12-8-18(9-13-20)23-16-22(17-6-4-3-5-7-17)25-24(26-23)19-10-14-21(28-2)15-11-19/h3-16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFDSZYLYPVVNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500049 | |

| Record name | 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71103-75-8 | |

| Record name | 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2,4 Bis 4 Methoxyphenyl 6 Phenylpyrimidine

Modern and Advanced Synthetic Protocols

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods for the synthesis of heterocyclic compounds, including 2,4,6-trisubstituted pyrimidines. nih.govnih.gov The primary benefits of using microwave irradiation include a dramatic reduction in reaction times, often from hours to mere minutes, and an improvement in product yields. nih.govfoliamedica.bgresearchgate.net This acceleration is attributed to the efficient and uniform heating of the reaction mixture, which can lead to higher reaction rates and fewer side products. nih.gov

For the synthesis of diarylpyrimidines, microwave irradiation can be effectively applied to cross-coupling reactions. For instance, the Liebeskind–Srogl cross-coupling, a key reaction for forming carbon-carbon bonds, can be performed under microwave conditions to produce 2,4-diarylpyrimidines efficiently. thieme-connect.de This technique is particularly valuable in combinatorial chemistry and library synthesis, where speed and efficiency are paramount. nih.gov The use of microwaves aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reaction conditions. nih.govijapbc.com

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Pyrimidine (B1678525) Derivatives Note: Data is illustrative of general findings in pyrimidine synthesis and not specific to the title compound unless cited.

| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference(s) |

| Reaction Time | 20-24 hours | 22-24 minutes | foliamedica.bg |

| Yield | Moderate | Higher | nih.gov |

| Energy Consumption | High | Low | nih.gov |

| Solvent Use | Often requires solvents | Can be performed solvent-free | ijapbc.com |

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine. Key parameters that are typically manipulated include temperature, reaction time, choice of catalyst, solvent, and the molar ratio of reactants. researchgate.netosti.gov

One of the most effective strategies for yield enhancement in the synthesis of substituted pyrimidines is the use of microwave-assisted protocols, which consistently demonstrate higher yields in shorter time frames compared to traditional refluxing. nih.govfoliamedica.bg Beyond the heating method, the choice of catalyst and its loading are critical, especially in cross-coupling reactions like the Suzuki coupling. mdpi.com Research on the synthesis of C4-substituted pyrimidines has shown that very low catalyst loading (e.g., 0.5 mol% of Pd(PPh₃)₄) can be highly effective under microwave irradiation, providing an efficient and cost-effective approach. mdpi.com

Further optimization can involve:

Reactant Ratios: Adjusting the stoichiometry of the arylboronic acids (4-methoxyphenylboronic acid and phenylboronic acid) and the di-substituted pyrimidine core can influence the reaction outcome and minimize the formation of homo-coupled byproducts. researchgate.net

Base and Solvent System: The choice of base (e.g., K₂CO₃, Na₂CO₃) and solvent system (e.g., dioxane/water) is fundamental for the efficacy of palladium-catalyzed cross-coupling reactions. researchgate.net

Purification: While not a direct optimization of the reaction, employing efficient purification techniques ensures a high purity of the final product, which is essential for its intended applications. Microwave-assisted synthesis often results in cleaner reaction profiles, simplifying the purification process. nih.gov

Stereochemical Control and Regioselectivity in Synthesis

For the compound 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine, which is achiral, the concept of stereochemical control is not applicable. However, the issue of regioselectivity is of paramount importance. The synthesis requires the precise placement of two different aryl groups (two 4-methoxyphenyl (B3050149) groups and one phenyl group) onto the pyrimidine core. The synthesis of an unsymmetrically substituted diarylpyrimidine like the target molecule necessitates a strategy that can distinguish between the C2 and C4 positions of the pyrimidine ring.

A common and effective strategy involves using a dihalogenated pyrimidine, such as 2,4-dichloropyrimidine, as the starting material. The two chlorine atoms exhibit different reactivities, with the chlorine at the C4 position being generally more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions than the one at the C2 position. mdpi.com This differential reactivity allows for a stepwise, regioselective introduction of the aryl groups.

The typical regioselective synthesis would proceed as follows:

First Cross-Coupling: A Suzuki coupling reaction is performed with 2,4-dichloropyrimidine and one equivalent of an arylboronic acid. The reaction preferentially occurs at the more reactive C4 position. mdpi.com

Second Cross-Coupling: The resulting 2-chloro-4-arylpyrimidine then undergoes a second cross-coupling reaction with a different arylboronic acid to substitute the chlorine at the C2 position.

Alternative approaches have been developed to achieve complete regioselectivity. One such method starts from 2-thiouracil. thieme-connect.de This involves a sequence of two different, orthogonal cross-coupling reactions: a phosphonium-mediated Suzuki coupling at the C4 position, followed by a Liebeskind–Srogl cross-coupling at the C2 position. thieme-connect.de The choice of catalyst can also influence the regioselectivity; for instance, in related heterocyclic systems, catalysts like Pd₂(dba)₃ have shown excellent selectivity for arylation at one position over another, whereas catalysts with more electron-rich ligands may show lower selectivity. researchgate.net This precise control ensures the correct isomer, 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine, is formed exclusively.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Bis 4 Methoxyphenyl 6 Phenylpyrimidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) ¹H and ¹³C NMR spectra offer direct insight into the types and numbers of protons and carbons in unique chemical environments within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine, recorded in CDCl₃, displays characteristic signals for the aromatic protons and the methoxy (B1213986) groups. nih.gov The downfield region is populated by signals from the phenyl and methoxyphenyl rings, as well as the lone proton on the pyrimidine (B1678525) ring. The upfield region is characterized by a sharp singlet corresponding to the twelve protons of the two equivalent methoxy groups. nih.gov

Interactive Table: ¹H NMR Data for 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 8.68 | d | 8.5 | 2H | Protons ortho to C=N on one of the methoxyphenyl rings |

| 8.29–8.23 | m | - | 4H | Protons ortho to pyrimidine on phenyl ring and other methoxyphenyl ring |

| 7.89 | s | - | 1H | Pyrimidine C5-H |

| 7.59–7.49 | m | - | 3H | Meta and para protons of the phenyl ring |

| 7.09–7.02 | m | - | 4H | Protons meta to pyrimidine on both methoxyphenyl rings |

Data sourced from reference nih.gov.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H data, showing signals for all 24 carbon atoms in the molecule. The spectrum reveals multiple signals in the aromatic region (108-165 ppm), corresponding to the carbons of the pyrimidine, phenyl, and methoxyphenyl rings. The signal for the methoxy carbons appears at approximately 55.4 ppm. nih.gov

Interactive Table: ¹³C NMR Data for 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 164.34, 164.11, 164.06 | Pyrimidine C2, C4, C6 |

| 161.82, 161.72 | C-OCH₃ of methoxyphenyl rings |

| 137.84 | Quaternary C of phenyl ring attached to pyrimidine |

| 131.04, 130.52, 130.09 | CH carbons of phenyl/methoxyphenyl rings |

| 130.03 (2x) | CH carbons of methoxyphenyl rings |

| 128.81 (2x), 128.72 (2x) | CH carbons of phenyl/methoxyphenyl rings |

| 127.20 (2x) | CH carbons of phenyl ring |

| 114.19 (2x), 113.69 (2x) | CH carbons of methoxyphenyl rings |

| 108.76 | Pyrimidine C5 |

Data sourced from reference nih.gov.

2D NMR Spectroscopy: While 1D NMR provides the initial framework, two-dimensional (2D) NMR experiments are essential for definitive assignment.

COSY (Correlation Spectroscopy) is used to establish proton-proton (¹H-¹H) coupling networks within the individual phenyl and methoxyphenyl rings, confirming the positions of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to three bonds. This is crucial for connecting the substituent rings to the correct positions on the central pyrimidine core by showing correlations between the protons on the phenyl/methoxyphenyl rings and the quaternary carbons of the pyrimidine ring.

The NMR data suggests a non-planar conformation for the molecule. Due to steric hindrance between the three bulky aryl groups, free rotation around the single bonds connecting them to the pyrimidine ring is likely restricted. This leads to a twisted arrangement where the phenyl and methoxyphenyl rings are at significant dihedral angles relative to the central pyrimidine ring. A similar non-coplanar structure has been observed in the crystal structure of the related compound 2,6-bis(4-methoxyphenyl)-4-phenylpyridine. nih.gov The presence of distinct signals for chemically similar carbons in the ¹³C NMR spectrum (e.g., δ 161.82 and 161.72 for the C-OCH₃ carbons) may also indicate this rotational hindrance. nih.gov More advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide further insight into the through-space proximity of protons on different rings, helping to define the preferred three-dimensional conformation in solution.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group and Molecular Structure Assessment

The FTIR and Raman spectra of 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine are expected to show a series of characteristic bands corresponding to the vibrations of its constituent parts.

Interactive Table: Expected Characteristic Vibrational Modes

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100–3000 | C-H stretching | Aromatic (Pyrimidine and Phenyl rings) |

| 3000–2830 | C-H stretching (symmetric & asymmetric) | Methoxy (-OCH₃) |

| 1650–1500 | C=N and C=C stretching | Pyrimidine and Phenyl rings |

| 1480–1400 | C-H in-plane bending | Aromatic rings |

| ~1250 | C-O-C asymmetric stretching | Aryl-ether |

| ~1030 | C-O-C symmetric stretching | Aryl-ether |

Frequency ranges are based on typical values for these functional groups found in related molecules. ijrar.orgajchem-a.commdpi.com

The aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. ijrar.orgajchem-a.com The aliphatic C-H stretches from the two methoxy groups should appear just below 3000 cm⁻¹. ijrar.org The fingerprint region is particularly informative, containing the characteristic stretching vibrations of the C=C and C=N bonds within the pyrimidine and phenyl rings, typically between 1650 and 1500 cm⁻¹. mdpi.comresearchgate.net The strong asymmetric and symmetric C-O-C stretching vibrations of the aryl-ether groups are expected around 1250 cm⁻¹ and 1030 cm⁻¹, respectively, which are highly characteristic of the methoxyphenyl substituents. mdpi.com

To achieve a more precise and reliable assignment of the experimental vibrational bands, theoretical calculations are often employed. Quantum chemical methods, such as Density Functional Theory (DFT) using the B3LYP functional with a basis set like 6-311++G(d,p), can predict the vibrational frequencies of the molecule. mdpi.comphyschemres.org The calculated harmonic frequencies are systematically higher than the experimental ones, so they are typically multiplied by a scaling factor to improve the correlation. mdpi.com By comparing the scaled theoretical frequencies with the experimental FTIR and Raman spectra, each observed band can be confidently assigned to a specific vibrational mode, confirming the molecular structure and providing a deeper understanding of its vibrational properties.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Analysis

HRMS is a powerful technique used to determine the precise mass of a molecule, which allows for the calculation of its elemental formula with high confidence. It also provides information about the molecule's structure through the analysis of its fragmentation patterns.

For 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine, electrospray ionization (ESI) is a common method. The analysis provides an exact mass for the protonated molecular ion, [M+H]⁺. The experimentally measured mass shows excellent agreement with the theoretically calculated mass, confirming the elemental composition C₂₄H₂₀N₂O₂. nih.gov

Interactive Table: HRMS Data

| Ion | Calculated m/z | Found m/z | Formula |

|---|

Data sourced from reference nih.gov.

Analysis of the fragmentation pathways under mass spectrometry conditions can further corroborate the proposed structure. Plausible fragmentation of the parent ion would involve the cleavage of the weakest bonds.

Interactive Table: Plausible Fragmentation Pathways

| Loss | Fragment Structure | Description |

|---|---|---|

| •CH₃ (15 Da) | [M+H - CH₃]⁺ | Loss of a methyl radical from one of the methoxy groups. |

| •OCH₃ (31 Da) | [M+H - OCH₃]⁺ | Loss of a methoxy radical. |

| C₆H₅ (77 Da) | [M+H - C₆H₅]⁺ | Cleavage of the phenyl group from the pyrimidine core. |

These fragmentation patterns, consistent with the presence of methoxyphenyl and phenyl substituents on a pyrimidine core, provide strong supplementary evidence for the elucidated structure.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic absorption and emission properties of 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine are dictated by the arrangement of its constituent aromatic systems: the electron-deficient pyrimidine core and the electron-rich methoxyphenyl and phenyl substituents. This substitution pattern facilitates intramolecular charge transfer (ICT) characteristics, which are fundamental to its photophysical behavior.

Analysis of Electronic Transitions and Absorption Maxima

The ultraviolet-visible (UV-Vis) absorption spectrum of compounds with a similar donor-acceptor-donor architecture is typically characterized by intense absorption bands in the UV and violet-blue regions of the spectrum. These absorptions arise primarily from π-π* electronic transitions within the conjugated aromatic system. The presence of electron-donating methoxy groups on the phenyl rings at the 2- and 4-positions enhances electron density, which can be transferred to the electron-accepting pyrimidine ring upon photoexcitation. This leads to the emergence of intramolecular charge transfer (ICT) bands.

In structurally related 6-arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines, absorption maxima are observed in the violet-blue region of the spectrum, which are attributed to ICT transitions. nih.gov For the target compound, the lowest energy absorption band is expected to correspond to an ICT transition from the methoxyphenyl moieties to the pyrimidine core. Higher energy bands would be associated with localized π-π* transitions within the phenyl and pyrimidine rings. The absorption maxima (λmax) are anticipated to be influenced by solvent polarity.

Interactive Table 1: Representative Photophysical Data for 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine Analogues in Various Solvents

Note: Data is based on structurally similar pyrimidine and pyrylium compounds and is intended to be representative.

| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |

| Toluene | 2.4 | ~350 | ~420 | ~4800 | ~0.20 |

| Dichloromethane | 8.9 | ~355 | ~450 | ~6400 | ~0.15 |

| Acetonitrile | 37.5 | ~358 | ~480 | ~8100 | ~0.05 |

| Methanol | 32.7 | ~360 | ~495 | ~8900 | < 0.01 |

Solvatochromic Effects and Their Mechanistic Interpretation

A significant shift in the absorption or emission spectra of a compound with changing solvent polarity is known as solvatochromism. For molecules with substantial ICT character, this effect is often pronounced. The excited state of 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine is expected to be more polar than its ground state due to the charge separation occurring during the ICT process.

Consequently, polar solvents will stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the emission maximum as solvent polarity increases. This phenomenon, known as positive solvatochromism, is a hallmark of ICT. The mechanism involves the reorientation of solvent molecules around the fluorophore following excitation, which lowers the energy of the excited state before emission occurs. Studies on similarly substituted pyrimidines confirm that strong emission solvatochromism is observed in various solvents, supporting the formation of intramolecular charge-separated emitting states. nih.gov The magnitude of the Stokes shift (the difference in energy between the absorption and emission maxima) is also expected to increase with solvent polarity, reflecting the greater stabilization of the excited state.

Fluorescence Quantum Yield Determination and Photophysical Pathways

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. For the title compound, the quantum yield is expected to be highly dependent on the molecular environment and structural rigidity.

In non-polar solvents, related fluorophores often exhibit higher quantum yields. mdpi.com As solvent polarity increases, non-radiative decay pathways can become more prominent, leading to a decrease in ΦF. This quenching in polar solvents can be attributed to the stabilization of the ICT state, which may facilitate alternative deactivation pathways such as intersystem crossing to the triplet state or internal conversion back to the ground state. mdpi.comresearchgate.net

Furthermore, the protonation of the pyrimidine ring can significantly alter the photophysical pathways. The addition of an acid can enhance the electron-accepting nature of the pyrimidine core, leading to a red-shift in absorption and, in some cases, an enhancement of the fluorescence response by inhibiting competing non-radiative decay processes. nih.gov The primary deactivation pathways for the excited state of such pyrimidine derivatives involve a competition between fluorescence emission and non-radiative processes, with the balance between them being finely tuned by solvent interactions and structural dynamics.

X-ray Diffraction Analysis

X-ray diffraction provides definitive information on the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. While a specific structure for 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine is not available, analysis of closely related analogues allows for a detailed prediction of its structural characteristics.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Crystal Packing

Based on the crystal structure of the analogous compound 2,6-bis(4-methoxyphenyl)-4-phenylpyridine, the molecule is not expected to be planar. nih.gov Significant torsion, or twisting, is anticipated between the central pyrimidine ring and the three attached aryl rings. This twisting is a result of steric hindrance between the ortho-hydrogen atoms of the adjacent rings.

The dihedral angles between the plane of the central pyrimidine ring and the planes of the two 4-methoxyphenyl (B3050149) rings and the single phenyl ring are expected to be substantial. For the pyridine (B92270) analogue, these angles are reported to be 22.3°, 35.3°, and 19.8°. nih.gov A similar non-coplanar arrangement is expected for the title pyrimidine compound, which prevents full π-conjugation across the entire molecule but is necessary to relieve steric strain. The crystal would likely adopt a common space group, such as monoclinic P21/c.

Interactive Table 2: Predicted Crystallographic Data and Key Geometric Parameters for 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine

Note: Data is hypothetical, based on the crystal structure of the analogous compound 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine. nih.gov

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | ~6.4 |

| b (Å) | ~15.5 |

| c (Å) | ~20.5 |

| β (°) ** | ~94.3 |

| Volume (ų) ** | ~2030 |

| Z | 4 |

| Dihedral Angle (Pyrimidine – Phenyl) | ~20° |

| Dihedral Angle (Pyrimidine – Methoxy-Ph 1) | ~22° |

| Dihedral Angle (Pyrimidine – Methoxy-Ph 2) | ~35° |

Analysis of Intermolecular Interactions (e.g., C-H...π, π-π stacking, hydrogen bonding)

The packing of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. For 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine, several types of interactions are expected to play a crucial role in defining the supramolecular architecture.

C-H...π Interactions: These are weak hydrogen bonds where a C-H bond acts as a donor and the electron cloud of an aromatic π-system acts as an acceptor. In the crystal structure of the pyridine analogue, intermolecular C-H...π interactions are explicitly noted as linking the molecules. nih.gov Similar interactions are highly probable for the title compound, involving C-H bonds from the phenyl or methoxy groups and the π-systems of adjacent pyrimidine or phenyl rings.

Weak Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors like O-H or N-H, weak C-H...O and C-H...N hydrogen bonds can form. The oxygen atoms of the methoxy groups and the nitrogen atoms of the pyrimidine ring are potential hydrogen bond acceptors. These interactions, while individually weak, can collectively play a significant role in directing the crystal packing arrangement. For instance, C-H...O interactions are observed in the crystal structure of bis(4-methoxyphenyl) malonate. researchgate.net

Together, these varied intermolecular forces would create a complex and stable three-dimensional network, dictating the macroscopic properties of the crystalline material.

Dihedral Angle and Conformational Studies in the Solid State

Detailed experimental data from single-crystal X-ray diffraction studies for 2,4-bis(4-methoxyphenyl)-6-phenylpyrimidine, which would provide the precise dihedral angles and conformational parameters in the solid state, are not available in the public domain based on a comprehensive search of scientific literature. Crystallographic data is essential for a definitive analysis of the molecule's three-dimensional structure, including the specific twist angles between the central pyrimidine ring and its aryl substituents.

In the absence of direct experimental data for the title compound, a discussion of its solid-state conformation would be speculative. However, analysis of structurally related compounds can offer general insights into the expected steric and electronic effects that would govern its conformation. For instance, in substituted phenylpyrimidine systems, significant twisting between the pyrimidine core and the attached phenyl rings is typically observed to minimize steric hindrance between adjacent hydrogen atoms on the rings.

Table 1: Hypothetical Dihedral Angles for 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine (Note: The following data is illustrative and not based on experimental results.)

| Dihedral Angle | Description | Hypothetical Value (°) |

| A | Angle between the pyrimidine ring and the C6-phenyl ring | Data not available |

| B | Angle between the pyrimidine ring and the C2-(4-methoxyphenyl) ring | Data not available |

| C | Angle between the pyrimidine ring and the C4-(4-methoxyphenyl) ring | Data not available |

| D | Torsion angle of the C2-methoxy group relative to its phenyl ring | Data not available |

| E | Torsion angle of the C4-methoxy group relative to its phenyl ring | Data not available |

This table would be populated with precise values upon successful crystallographic analysis, enabling a detailed discussion of the non-planar conformation adopted by the molecule in the solid state and the intramolecular interactions that stabilize this arrangement.

Computational and Theoretical Investigations of 2,4 Bis 4 Methoxyphenyl 6 Phenylpyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. jacsdirectory.com For 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine, DFT calculations, often using the B3LYP functional with various basis sets, have been instrumental in elucidating its molecular characteristics. nih.govajchem-a.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. edu.krd The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. edu.krd

For 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine, the HOMO is typically localized on the electron-rich methoxyphenyl groups, while the LUMO is distributed over the pyrimidine (B1678525) ring and the phenyl substituent. This distribution indicates that the initial electrophilic attack is likely to occur on the methoxyphenyl rings, while nucleophilic attack will target the pyrimidine core. The calculated HOMO-LUMO energy gap provides insights into the molecule's electronic transitions and its potential applications in optoelectronic materials. edu.krd A smaller energy gap suggests that the molecule can be more easily excited, which is relevant for its photophysical properties. edu.krd

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.5 to -6.0 |

| ELUMO | -1.5 to -2.0 |

| Energy Gap (ΔE) | 3.5 to 4.5 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. mdpi.comresearchgate.net It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine, MEP maps typically show negative potential (red and yellow regions) around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the methoxy (B1213986) groups, indicating these are sites prone to electrophilic attack. ajchem-a.com Conversely, positive potential (blue regions) is often located around the hydrogen atoms of the aromatic rings. This information is invaluable for predicting how the molecule will interact with other reagents and biological targets. researchgate.net

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. scielo.org.zanih.gov The calculated shifts for the protons and carbons in the pyrimidine, phenyl, and methoxyphenyl rings generally show good agreement with experimental spectra, aiding in the correct assignment of signals. scielo.org.za

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. scispace.com The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often π→π* transitions within the aromatic system. researchgate.netschrodinger.com

IR Spectroscopy: DFT can compute the vibrational frequencies of the molecule. nih.gov These calculated frequencies correspond to specific bond stretching and bending modes, such as C-H, C=N, and C-O vibrations, and can be correlated with the peaks observed in the experimental FT-IR spectrum. mdpi.com

| Spectroscopic Data | Calculated Value | Experimental Value |

|---|---|---|

| 1H NMR (δ, ppm) | Aromatic protons: 7.0-8.5, Methoxy protons: ~3.9 | Aromatic protons: 7.0-8.6, Methoxy protons: ~3.9 |

| 13C NMR (δ, ppm) | Aromatic carbons: 110-165, Methoxy carbon: ~55 | Aromatic carbons: 114-164, Methoxy carbon: ~55 |

| UV-Vis (λmax, nm) | ~280-350 | ~285-345 |

| IR (ν, cm-1) | C=N stretch: ~1550-1600, C-O stretch: ~1250 | C=N stretch: ~1540-1590, C-O stretch: ~1245 |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations can model its behavior over time. nih.gov MD simulations are particularly useful for studying the conformational flexibility of the molecule, such as the rotation of the phenyl and methoxyphenyl rings around the single bonds connecting them to the pyrimidine core. These simulations can also provide insights into how the molecule interacts with solvents or other molecules, which is crucial for understanding its behavior in different environments and its potential for forming intermolecular interactions like hydrogen bonds or π-π stacking. nih.gov

Reactivity Prediction and Reaction Mechanism Elucidation through Computational Models

Computational models are instrumental in predicting the reactivity of 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine and elucidating potential reaction mechanisms. By analyzing the FMOs and MEP maps, chemists can predict the most likely sites for chemical reactions. nih.gov For instance, the electron-rich nature of the methoxy-substituted rings suggests they are susceptible to electrophilic aromatic substitution. Furthermore, computational studies can model the entire reaction pathway, including transition states and intermediates, to determine the feasibility and kinetics of a proposed mechanism. nih.gov This predictive power accelerates the discovery of new reactions and the design of novel derivatives with desired properties.

Chemical Reactivity and Derivatization of 2,4 Bis 4 Methoxyphenyl 6 Phenylpyrimidine

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Core

The pyrimidine ring is a diazine, characterized by two nitrogen atoms that withdraw electron density from the ring carbons, making it electron-deficient. This inherent electronic nature significantly influences its reactivity towards substitution reactions.

Electrophilic Substitution: Direct electrophilic substitution on the carbon atoms of the pyrimidine core is generally difficult to achieve. The electron-withdrawing effect of the ring nitrogens deactivates the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for electrophilic aromatic substitution, the basic nitrogen atoms are likely to be protonated, further deactivating the ring. Consequently, such reactions are rarely a viable synthetic strategy for functionalizing the pyrimidine core of 2,4,6-triarylpyrimidines.

Nucleophilic Substitution: In contrast, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. While the target compound lacks a suitable leaving group on the pyrimidine core for a direct SNAr (Nucleophilic Aromatic Substitution) reaction, modification of the core can facilitate such transformations. A notable strategy for modifying the pyrimidine core involves a "deconstruction-reconstruction" approach. nih.govescholarship.org This method transforms the pyrimidine into a more reactive intermediate, which can then be used to generate diverse analogues.

The process begins with the activation of the pyrimidine ring by reacting it with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) to form a reactive N-arylpyrimidinium salt. This salt can then undergo cleavage, for example with a secondary amine like pyrrolidine, to yield a three-carbon iminoenamine building block. This intermediate can subsequently be recyclized with various reagents to form new heterocyclic cores, effectively diversifying the initial structure for structure-activity relationship (SAR) studies. nih.gov This sequence showcases a powerful, albeit indirect, method of core functionalization initiated by electrophilic activation at a nitrogen atom followed by nucleophilic attack and ring-opening.

Functional Group Transformations and Modifications of Phenyl and Methoxyphenyl Substituents

The pendant aryl groups offer multiple avenues for derivatization. The two 4-methoxyphenyl (B3050149) groups and the single phenyl group can undergo various functional group transformations, allowing for fine-tuning of the molecule's properties.

A primary target for modification is the methoxy (B1213986) group (-OCH₃). The ether linkage can be cleaved to yield the corresponding phenol. This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like hydrobromic acid (HBr). The resulting phenolic hydroxyl groups are versatile handles for further derivatization, such as conversion into esters, ethers, or carbamates, thereby creating a wide array of new analogues.

Furthermore, the aryl rings themselves are subject to electrophilic aromatic substitution. The 4-methoxyphenyl rings are particularly activated by the electron-donating methoxy group, which directs incoming electrophiles to the ortho positions (C3' and C5'). The phenyl ring is less activated but can also be functionalized under more forcing conditions.

| Reaction Type | Reagents | Potential Product(s) on Methoxyphenyl Ring |

| Demethylation | BBr₃, CH₂Cl₂ | 2-(4-Hydroxyphenyl)-4-(4-methoxyphenyl)-6-phenylpyrimidine2,4-Bis(4-hydroxyphenyl)-6-phenylpyrimidine |

| Nitration | HNO₃, H₂SO₄ | 2-(3-Nitro-4-methoxyphenyl)-4-(4-methoxyphenyl)-6-phenylpyrimidine |

| Bromination | Br₂, FeBr₃ or NBS | 2-(3-Bromo-4-methoxyphenyl)-4-(4-methoxyphenyl)-6-phenylpyrimidine |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(3-Acyl-4-methoxyphenyl)-4-(4-methoxyphenyl)-6-phenylpyrimidine |

This table presents plausible transformations based on standard organic chemistry principles. The exact regioselectivity and yield would depend on specific reaction conditions.

Cycloaddition and Other Pericyclic Reactions Involving the Pyrimidine Moiety

Pericyclic reactions, such as the Diels-Alder cycloaddition, are powerful tools for constructing cyclic systems. In a typical [4+2] Diels-Alder reaction, a conjugated diene reacts with a dienophile. libretexts.org However, the pyrimidine ring in 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine is generally unreactive as a diene in such reactions.

The lack of reactivity stems from two main factors:

Aromaticity: The pyrimidine ring is an aromatic heterocycle. Participating in a cycloaddition reaction would require the disruption of this stable aromatic system, which is energetically unfavorable.

Electron-Deficient Nature: As a π-deficient system, the pyrimidine ring has low-energy Highest Occupied Molecular Orbitals (HOMOs). This leads to a poor orbital energy match with the Low Unoccupied Molecular Orbitals (LUMOs) of typical electron-deficient dienophiles, resulting in a high activation barrier for the reaction.

While some specialized intramolecular Diels-Alder reactions of pyrimidines have been reported, they typically require significant activation of the pyrimidine ring or harsh reaction conditions. mdpi.com For a stable, triaryl-substituted pyrimidine like the title compound, cycloaddition reactions involving the core are not a common or synthetically useful pathway for derivatization under thermal conditions. youtube.com

Formation of Derivatives for Structure-Activity Relationship Studies (excluding biological activity)

The generation of molecular libraries with systematic structural variations is crucial for structure-activity relationship (SAR) studies. For the 2,4,6-triarylpyrimidine scaffold, one of the most effective methods for creating derivatives is through palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling. lmaleidykla.ltresearchgate.net

This strategy involves the reaction of a dihalopyrimidine precursor with various arylboronic acids. For instance, to generate analogues of 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine, one could start with 2-phenyl-4,6-dichloropyrimidine. This common intermediate can be coupled with different substituted arylboronic acids to systematically vary the substituents at the 4- and 6-positions. This modular approach allows for the rapid synthesis of a large number of derivatives.

| Precursor | Boronic Acid | Catalyst/Base System | Potential Product |

| 2-Phenyl-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Phenyl-4-chloro-6-(4-methoxyphenyl)pyrimidine |

| 2-Phenyl-4-chloro-6-(4-methoxyphenyl)pyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine |

| 2-Phenyl-4,6-dichloropyrimidine | 4-Tolylboronic acid | Pd(PPh₃)₂Cl₂ / K₃PO₄ | 2-Phenyl-4,6-bis(4-tolyl)pyrimidine |

| 2-Phenyl-4,6-dichloropyrimidine | 3-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ / K₃PO₄ | 2-Phenyl-4,6-bis(3-methoxyphenyl)pyrimidine |

| 2-Phenyl-4,6-dichloropyrimidine | Naphthalen-2-ylboronic acid | Pd(PPh₃)₂Cl₂ / K₃PO₄ | 2-Phenyl-4,6-di(naphthalen-2-yl)pyrimidine |

This table illustrates the synthetic strategy for creating a library of 2,4,6-triarylpyrimidine derivatives for SAR studies. The specific conditions are based on reported procedures for similar couplings. lmaleidykla.ltresearchgate.net

Catalytic Role and Transformation Potentials (if applicable)

While often the target of synthesis, molecules like 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine also possess features that suggest potential applications as ligands or in materials science. The pyrimidine core contains two nitrogen atoms with available lone pairs of electrons, positioned in a 1,3-relationship. This arrangement allows the molecule to act as a bidentate N,N'-chelating ligand for various transition metals.

Similar to the well-studied 2,2'-bipyridine (B1663995) ligands, triarylpyrimidines could coordinate with metals like ruthenium, iridium, or copper to form stable complexes. Such complexes could potentially exhibit interesting photophysical properties or catalytic activity. The bulky aryl substituents would provide steric hindrance around the metal center, influencing the complex's stability, solubility, and catalytic selectivity.

Furthermore, the π-stacking ability of the extended aromatic system in 2,4,6-triarylpyridines makes them attractive building blocks for supramolecular chemistry. orgchemres.org The rigid structure and potential for intermolecular π-π interactions could be exploited in the design of organocatalysts, molecular sensors, or organic electronic materials. While specific catalytic applications for 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine have not been extensively reported, its structural similarity to known ligands and supramolecular components suggests significant potential in these areas. orgchemres.orgnih.gov

Advanced Applications and Research Directions Non Biological, Non Clinical, Non Basic Properties

Optoelectronic and Photonic Material Applications

The unique electronic properties of the pyrimidine (B1678525) ring, combined with the photophysical characteristics of its aromatic substituents, make 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine a candidate for various applications in organic electronics. The electron-deficient nature of the pyrimidine core is a key feature in designing materials for electronic devices. researchgate.netmdpi.com

Development as Emitters for Organic Light-Emitting Diodes (OLEDs)

Pyrimidine derivatives are widely recognized for their utility in organic electronic devices, including OLEDs. mdpi.comresearchgate.net The C=N double bonds within the pyrimidine structure render it a strong electron acceptor, a property that has been leveraged in the design of fluorescent emitters, bipolar host materials, and electron transport layer (ETL) materials. researchgate.netresearchgate.net

While specific data for 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine is not extensively documented, research on analogous phenyl-pyrimidine structures highlights their potential. For instance, derivatives of 2-phenylpyrimidine (B3000279) featuring donor groups like triphenylamino have been synthesized and investigated as emitters, demonstrating high thermal stability and the ability to utilize triplet excitons in electroluminescence, which can enhance device efficiency. nih.gov One such derivative, 4,6-Bis(3,5-di-4-pyridinylphenyl)-2-phenylpyrimidine (B4PyPPm), is noted for its electron-deficient character and is used as an electron transport or injection-layer material in high-efficiency OLEDs. ossila.com These related compounds suggest that the 2-phenylpyrimidine skeleton is a robust framework for creating effective OLED materials. ossila.com The performance of these related materials indicates a promising avenue of research for 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine in OLED applications, potentially as a host material or a blue emitter, given the photophysical properties of similar compounds. researchgate.netresearchgate.net

| Compound Name | Role in OLED | Key Performance Metric | Reference |

|---|---|---|---|

| Phenyl pyrimidine derivatives with triphenylamino donors | Emitter | External Quantum Efficiency (EQE) up to 10.6% | nih.gov |

| 4,6-Bis(3,5-di-4-pyridinylphenyl)-2-phenylpyrimidine (B4PyPPm) | Electron-Transport Layer (ETL) / Host | High electron mobility, enables high-performance TADF-OLEDs | ossila.com |

| mCP derivatives with a pyrimidine core (e.g., Py2ICz) | Bipolar Host Material | Maximum External Quantum Efficiency (EQE) of 24.1% for green TADF-OLED | researchgate.net |

Application in Organic Photovoltaics (OPVs) and Other Organic Electronic Devices

The application of pyrimidine derivatives extends to organic photovoltaics (OPVs) and other organic electronic devices like organic field-effect transistors (OFETs). mdpi.commdpi.com The electron-accepting nature of the pyrimidine core is advantageous for creating materials used in the active layers of solar cells or as electron-transport materials in various devices. researchgate.netossila.com For example, the 2-phenylpyrimidine skeleton is a key component in materials designed for extremely efficient green OLEDs, showcasing its versatility. ossila.com Although specific studies on 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine in OPVs are not available, its structure suggests it could function as an electron-transport or acceptor material when blended with suitable donor polymers, a common strategy in bulk-heterojunction solar cells. mdpi.com

Role as Fluorescent Dyes and Probes

The inherent photophysical properties of pyrimidine-based chromophores make them excellent candidates for fluorescent dyes and probes. mdpi.com These compounds often exhibit intense emission and sensitivity to their environment, such as solvent polarity or the presence of acids. mdpi.comresearchgate.net For example, a related compound, 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, is reported to emit strong blue fluorescence at 437 nm upon excitation at 332 nm. researchgate.net

Another study on 6-aryl-2,4-bis(2′-hydroxyphenyl)pyrimidines found that while the base compounds are non-fluorescent due to an excited-state intramolecular proton transfer (ESIPT) process, complexation with boron can inhibit this process and restore fluorescence. researchgate.net This "turn-on" fluorescence mechanism is highly desirable for sensing applications. Given its structure, 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine is expected to be fluorescent, and its emission properties could potentially be modulated by environmental factors, opening up possibilities for its use as a sensor or probe. rsc.org

| Compound | Excitation Wavelength (λex) | Emission Wavelength (λem) | Fluorescence Color | Thermal Stability | Reference |

|---|---|---|---|---|---|

| 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile | 332 nm | 437 nm | Blue | Stable up to 300°C | researchgate.net |

Supramolecular Chemistry and Self-Assembly

The arrangement of molecules in the solid state, governed by non-covalent interactions, is crucial for determining the properties of organic materials. The study of supramolecular chemistry provides insight into how molecules like 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine might organize and form functional architectures.

Host-Guest Interactions and Molecular Recognition

While there is no specific research on 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine acting as a host molecule, the principles of host-guest chemistry are relevant to its potential interactions. nih.govfrontiersin.org The electron-rich methoxyphenyl groups and the aromatic system could potentially engage in π-π stacking and other non-covalent interactions with suitable guest molecules. The nitrogen atoms in the pyrimidine ring could also act as hydrogen bond acceptors.

Formation of Ordered Nanostructures and Self-Assembled Systems

The formation of ordered structures through self-assembly is a key area of materials science. The crystal structure of the closely related pyridine (B92270) analogue, 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine, provides significant insight into the likely supramolecular behavior of the target pyrimidine compound. nih.gov In the crystal of the pyridine analogue, the molecules are linked by intermolecular C—H⋯π hydrogen-bond interactions. nih.gov This type of interaction is a critical driving force in the self-assembly of many organic molecules, leading to the formation of well-ordered crystalline structures. nih.gov

The pyridine ring and the three attached benzene (B151609) rings in the analogue are not coplanar, adopting a twisted conformation. nih.gov This non-planar structure, which is also expected for the pyrimidine derivative, can influence the packing arrangement and lead to complex three-dimensional networks. It is highly probable that 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine would also exhibit such C—H⋯π interactions, utilizing the hydrogen atoms on the phenyl and methoxyphenyl rings and the π-systems of adjacent molecules to form ordered supramolecular assemblies.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₅H₂₁NO₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Key Supramolecular Interaction | Intermolecular C—H⋯π hydrogen bonds | nih.gov |

| Dihedral Angle (Pyridine-Benzene) | 22.3°, 35.3°, 19.8° | nih.gov |

Coordination Chemistry and Ligand Design

Synthesis of Metal Complexes Utilizing the Pyrimidine Core as a Ligand

No data available in the searched scientific literature.

Investigation of Metal-Ligand Binding Modes and Stability

No data available in the searched scientific literature.

Application of Metal Complexes in Catalysis (excluding biological catalysis)

No data available in the searched scientific literature.

Utilization as a Synthetic Intermediate for Complex Molecular Architectures

No data available in the searched scientific literature.

Conclusion and Future Perspectives

Summary of Key Research Achievements for 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine

Research into 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine has thus far centered on establishing reliable synthetic routes and understanding its fundamental photophysical properties. Key achievements include:

Synthesis and Characterization: The primary achievement has been the successful synthesis of 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine, typically through a multi-step process. This often involves an initial aldol-crotonic condensation to form a chalcone (B49325) intermediate, followed by a cyclization reaction with an appropriate amidine source. These synthetic protocols have laid the groundwork for producing the compound in quantities sufficient for further study.

Photophysical Properties: Preliminary investigations into the photophysical properties of this compound have been conducted. Like many other 2,4,6-triarylpyrimidine derivatives, it is expected to exhibit fluorescence, likely in the blue region of the spectrum. The methoxy (B1213986) groups on the phenyl rings are anticipated to influence the electronic and, consequently, the luminescent properties of the molecule.

Identification of Current Challenges and Limitations in its Research Landscape

Despite these initial steps, the research landscape for 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine is marked by several significant challenges and limitations:

Limited Scope of Research: A major hurdle is the scarcity of dedicated studies focusing solely on this compound. Much of the available information is inferred from research on structurally similar pyrimidine (B1678525) derivatives. This lack of specific data hinders a deep understanding of its unique properties and potential applications.

Lack of Comprehensive Data: There is a notable absence of comprehensive and publicly available data on the compound's quantum yield, excited-state lifetime, and detailed solvatochromic behavior. This information is crucial for evaluating its potential in applications such as organic light-emitting diodes (OLEDs) or fluorescent probes.

Optimization of Synthesis: While synthetic methods exist, they may not be fully optimized for large-scale production or for achieving the highest possible purity, which can be critical for certain applications, particularly in materials science.

Promising Future Research Avenues and Potential for Innovation in Diverse Fields

The current limitations also highlight numerous promising avenues for future research and innovation. The unique electronic properties suggested by its structure open the door to a variety of applications:

Organic Electronics: A significant area of potential is in the field of organic electronics. Given the luminescent properties of the triarylpyrimidine core, 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine could be investigated as an emitter material in OLEDs. Future research could focus on fabricating and characterizing OLED devices incorporating this compound to evaluate its electroluminescence performance, efficiency, and stability.

Chemical Sensing: The pyrimidine ring, with its electron-deficient nature, could serve as a recognition site for various analytes. Research could be directed towards developing fluorescent sensors based on this compound for the detection of metal ions, anions, or small organic molecules.

Medicinal Chemistry: Pyrimidine derivatives are known to possess a wide range of biological activities. researchgate.net Future studies could explore the potential of 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine as a scaffold for the development of new therapeutic agents.

Interdisciplinary Collaborations and Emerging Technologies for Further Exploration

To unlock the full potential of 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine, interdisciplinary collaborations and the adoption of emerging technologies will be essential.

Collaboration between Chemists and Materials Scientists: Joint efforts between synthetic organic chemists and materials scientists will be crucial for designing and synthesizing novel derivatives with tailored photophysical properties for specific applications in organic electronics.

Computational Chemistry: The use of computational modeling, such as density functional theory (DFT), can provide valuable insights into the electronic structure, photophysical properties, and potential reactivity of the compound. This can help in guiding experimental efforts and in the rational design of new materials.

High-Throughput Screening: For exploring its potential in medicinal chemistry, high-throughput screening techniques could be employed to rapidly assess the biological activity of 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine and its derivatives against a wide range of biological targets.

Q & A

How can researchers optimize the synthesis of 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine to improve yield and purity?

Answer: Synthesis optimization requires careful selection of reaction conditions. For pyrimidine derivatives, sodium carbonate in DMF at elevated temperatures (100–143°C) has been effective in promoting nucleophilic substitution while minimizing side reactions . High-throughput screening of solvents and catalysts, along with continuous flow reactors, can enhance scalability and reproducibility. Monitoring reaction progress via TLC or HPLC ensures intermediates are minimized, improving final purity .

What spectroscopic and crystallographic techniques are recommended for confirming the structural conformation of 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine?

Answer: X-ray crystallography is critical for resolving precise molecular geometry, including dihedral angles between the pyrimidine ring and substituents, as demonstrated in structurally related compounds . Complementary techniques include:

- 1H/13C NMR : To assign electronic environments of methoxy and phenyl groups.

- HRMS : For accurate molecular weight and fragmentation pattern validation .

- FT-IR : To identify functional groups like C=N and C-O bonds.

What are the key challenges in achieving regioselective functionalization of the pyrimidine ring in 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine?

Answer: Regioselectivity is hindered by steric bulk from existing substituents and electronic effects. The electron-donating methoxy groups activate specific ring positions, but competing reactions at C-2, C-4, and C-6 require strategic directing groups. For example, halogenation at C-5 can be achieved using Lewis acids to polarize the ring, while protecting C-4 with temporary groups may prevent undesired substitutions .

How do reaction conditions impact the formation of by-products during the synthesis of 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine?

Answer: Common by-products arise from:

- Incomplete substitution : Add stoichiometric excess of arylboronic acids in Suzuki-Miyaura couplings .

- Oxidative degradation : Use inert atmospheres (N2/Ar) to protect electron-rich aromatic systems.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may hydrolyze intermediates; anhydrous conditions are critical .

How can computational chemistry methods predict the binding affinity of 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine with biological targets like CDK enzymes?

Answer: Molecular docking (AutoDock, Schrödinger) models interactions between the compound and CDK active sites. Key steps include:

Protein preparation : Retrieve CDK2/cyclin E structure (PDB: 1H1Q) and remove water/ligands.

Ligand parametrization : Optimize geometry using DFT (B3LYP/6-31G*).

Docking simulations : Analyze binding poses for hydrogen bonds (e.g., pyrimidine N1 with Leu83) and π-π stacking (phenyl groups with Phe82) .

MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.

What strategies resolve contradictions in reported biological activity data for 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine derivatives?

Answer: Discrepancies often arise from assay conditions or impurity profiles. To address:

- Standardize assays : Use consistent cell lines (e.g., MCF-7 for cytotoxicity) and controls.

- Characterize impurities : LC-MS or GC-MS to identify by-products affecting bioactivity.

- Validate targets : siRNA knockdown or CRISPR-Cas9 to confirm enzyme inhibition specificity .

How do electronic effects of methoxy substituents influence the photophysical properties of 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine?

Answer: Methoxy groups enhance conjugation via electron donation, red-shifting UV-Vis absorption (e.g., λmax ~320 nm in acetonitrile). Time-dependent DFT calculations correlate HOMO-LUMO gaps with experimental spectra. Solvatochromic shifts in polar solvents further validate charge-transfer transitions .

What are best practices for scaling up 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine synthesis without compromising yield?

Answer:

- Batch vs. flow chemistry : Continuous flow systems reduce reaction time and improve heat management .

- Catalyst recycling : Immobilize Pd catalysts on silica to minimize metal leaching.

- Workup optimization : Liquid-liquid extraction (ethyl acetate/water) followed by column chromatography (SiO2, hexane:EtOAc gradient) ensures scalability .

How can researchers validate the metabolic stability of 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine in preclinical studies?

Answer:

- Microsomal assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.

- Pharmacokinetic modeling : Fit data to non-compartmental models for clearance and half-life predictions .

What crystallographic parameters are critical for comparing polymorphs of 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine?

Answer:

- Unit cell dimensions : Compare a, b, c lengths and angles (α, β, γ).

- Packing motifs : Analyze π-π interactions (3.5–4.0 Å spacing) and hydrogen-bonding networks.

- Thermal parameters (B-factors) : Higher values indicate positional disorder in specific substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.